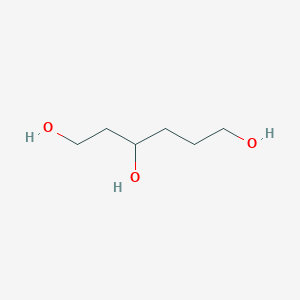

1,3,6-Hexanetriol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18990-98-2 |

|---|---|

Molekularformel |

C6H14O3 |

Molekulargewicht |

134.17 g/mol |

IUPAC-Name |

hexane-1,3,6-triol |

InChI |

InChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2 |

InChI-Schlüssel |

AAYGSSGHJGVNSK-UHFFFAOYSA-N |

SMILES |

C(CC(CCO)O)CO |

Kanonische SMILES |

C(CC(CCO)O)CO |

Andere CAS-Nummern |

18990-98-2 |

Herkunft des Produkts |

United States |

Advanced Analytical Techniques for the Study of 1,3,6 Hexanetriol

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 1,3,6-Hexanetriol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,3,6-Hexanetriol would be expected to show distinct signals for the protons attached to the three hydroxyl-bearing carbons (C1, C3, and C6) and the intervening methylene groups. The protons on the carbons bearing hydroxyl groups (CH-OH and CH₂-OH) would typically appear in the downfield region (δ 3.5-4.5 ppm) due to the deshielding effect of the electronegative oxygen atoms. The remaining methylene protons would resonate at higher fields (δ 1.2-1.8 ppm).

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the six carbon atoms in the molecule. The carbons bonded to hydroxyl groups would exhibit chemical shifts in the range of δ 60-75 ppm.

Illustrative ¹H and ¹³C NMR Data for a Hexanetriol Isomer (1,2,5-hexanetriol)

| ¹H NMR (300 MHz, MeOD) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Protons on OH-bearing carbons | 3.40-3.78 | multiplet | CH-OH, CH₂-OH |

| Methylene Protons | 1.31-1.69 | multiplet | -CH₂- |

| Methyl Protons | 1.18 | doublet | -CH₃ |

| ¹³C NMR (75 MHz, MeOD) | Chemical Shift (δ) ppm | Assignment |

| OH-bearing carbons | 67.2-73.3 | C-OH |

| Methylene carbons | 30.6-36.1 | -CH₂- |

| Methyl carbon | 23.5 | -CH₃ |

Note: This data is for the isomer 1,2,5-hexanetriol and serves as an example of the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 1,3,6-Hexanetriol, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.17 g/mol ) nih.gov.

Electron ionization (EI) is a common technique that can lead to fragmentation of the molecular ion. The fragmentation pattern of 1,3,6-Hexanetriol would be influenced by the positions of the hydroxyl groups. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of carbon-carbon bonds adjacent to the hydroxyl groups (α-cleavage). The analysis of these fragment ions helps in pinpointing the location of the functional groups within the molecule. While a specific mass spectrum for 1,3,6-Hexanetriol is not widely published, analysis of its isomer 1,2,6-hexanetriol shows characteristic peaks that can be used for comparison.

Typical Fragmentation Data for a Hexanetriol Isomer (1,2,6-Hexanetriol) from GC-MS

| m/z | Relative Intensity | Possible Fragment |

| 85 | High | [C₅H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: This data is for the isomer 1,2,6-hexanetriol and provides an indication of the types of fragments that might be observed.

Chromatographic and Separation Science Applied to Hexanetriols

Chromatographic techniques are essential for the separation and purification of 1,3,6-Hexanetriol from reaction mixtures and for the analysis of its purity. The presence of multiple hydroxyl groups and the existence of several positional isomers of hexanetriol make their separation a challenging analytical task.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds like hexanetriols. For GC analysis, derivatization of the hydroxyl groups to more volatile ethers or esters may be necessary to improve peak shape and resolution. The choice of the stationary phase in the GC column is critical for achieving separation of the isomers. Polar stationary phases are generally preferred for separating polar analytes like polyols.

The retention time of 1,3,6-Hexanetriol would be dependent on its volatility and its interaction with the stationary phase. The separation of hexanetriol isomers would be based on subtle differences in their boiling points and polarities.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another valuable tool for the separation and analysis of hexanetriols, especially when dealing with less volatile derivatives or complex mixtures. Both normal-phase and reversed-phase HPLC can be employed.

In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The elution order would be based on the polarity of the isomers, with less polar isomers eluting first. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. In this mode, the most polar isomer would elute first. The choice of mobile phase and gradient elution can be optimized to achieve the desired separation.

Illustrative Chromatographic Conditions for Isomer Separation

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | Polar capillary column (e.g., wax-based) | Helium | Mass Spectrometer | Isomeric purity analysis |

| HPLC | Normal-phase (e.g., Silica, Diol) | Hexane (B92381)/Isopropanol | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Preparative separation of isomers |

| HPLC | Reversed-phase (e.g., C18, C8) | Water/Methanol or Water/Acetonitrile | RI or ELSD | Purity assessment and quantification |

Dielectric Spectroscopy for Molecular Interaction Analysis in Hexanetriol Systems

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It provides insights into the molecular dynamics and intermolecular interactions within a substance. For a hydrogen-bonded liquid like 1,3,6-Hexanetriol, dielectric spectroscopy can reveal information about molecular rotation, hydrogen bond networks, and the influence of temperature on these properties.

The presence of three hydroxyl groups in 1,3,6-Hexanetriol allows for the formation of an extensive network of intermolecular hydrogen bonds. Dielectric spectroscopy can probe the collective orientational motion of the molecules within this network. The dielectric spectrum of a trihydric alcohol like 1,3,6-Hexanetriol is expected to be complex, potentially showing multiple relaxation processes corresponding to different modes of molecular motion.

Studies on other polyols and trihydric alcohols, such as glycerol (B35011), have shown that dielectric spectroscopy can be used to determine parameters like the static dielectric constant (ε₀), which is a measure of the material's ability to store electrical energy, and the relaxation time (τ), which is related to the timescale of molecular reorientation. These parameters are sensitive to the molecular structure and the strength of intermolecular interactions.

Key Dielectric Parameters for Hydrogen-Bonded Liquids

| Parameter | Description | Information Gained for 1,3,6-Hexanetriol Systems |

| Static Dielectric Constant (ε₀) | The dielectric constant at very low frequencies. | Provides information on the extent of dipole alignment and the strength of intermolecular hydrogen bonding. |

| Relaxation Time (τ) | The characteristic time for the dipoles to return to a random orientation after the removal of an electric field. | Reflects the dynamics of the hydrogen bond network and the rotational motion of the molecules. |

| Dielectric Loss (ε'') | The imaginary part of the complex permittivity, representing the energy dissipated. | The peak frequency of the dielectric loss is related to the relaxation time. |

By studying the dielectric properties of 1,3,6-Hexanetriol as a function of temperature and in mixtures with other substances, it is possible to gain a deeper understanding of its molecular behavior and its role as a solvent, plasticizer, or humectant.

Q & A

Q. What role do reaction intermediates play in the catalytic oxidation of 1,2,6-hexanetriol to α-hydroxyketones?

- Mechanistic studies suggest that selective oxidation of 1,2-diols proceeds via transient metal-oxo intermediates. Kinetic isotope effects (KIEs) and in situ FTIR spectroscopy can identify rate-limiting steps and optimize catalyst turnover frequencies .

Methodological Considerations

- Data Contradictions : Discrepancies in vapor pressure measurements (e.g., 0.01 hPa vs. 0.20 mPa) may arise from experimental techniques (static vs. dynamic methods). Cross-validate using multiple methods (e.g., CRDS, thermogravimetry) .

- Experimental Reproducibility : For dielectric studies, ensure identical cryostat conditions and electronic setups to minimize artifacts. Purity (>96%) and anhydrous handling are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.